methyl 6-iodo-1H-indole-2-carboxylate
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Overview
Description
Methyl 6-iodo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of methyl 6-iodo-1H-indole-2-carboxylate typically involves the iodination of methyl indole-2-carboxylate. One common method is the reaction of methyl indole-2-carboxylate with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 6-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-iodo-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 6-iodo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl indole-2-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 6-bromo-1H-indole-2-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Methyl 6-amino-1H-indole-2-carboxylate: Contains an amino group, which significantly alters its chemical properties and biological activities.
Properties
Molecular Formula |
C10H8INO2 |
---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
methyl 6-iodo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 |
InChI Key |
XBEQBAJBKKNFKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)I |
Origin of Product |
United States |
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